molecular formula C21H18N2O5 B5057436 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID

4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID

Cat. No.: B5057436
M. Wt: 378.4 g/mol
InChI Key: DTAPSFPDOOIIOV-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyridine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include methoxycarbonyl chloride, methylamine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The benzoic acid moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and mechanisms of action

Properties

IUPAC Name

4-[(Z)-[4-methoxycarbonyl-5-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyrrol-3-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-13-18(21(27)28-2)17(10-14-5-7-16(8-6-14)20(25)26)19(24)23(13)12-15-4-3-9-22-11-15/h3-11H,12H2,1-2H3,(H,25,26)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPSFPDOOIIOV-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1CC3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1CC3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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